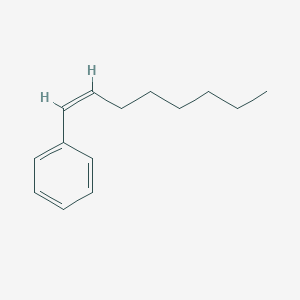

(Z)-1-Phenyl-1-octene

Overview

Description

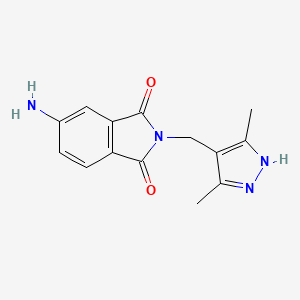

(Z)-1-Phenyl-1-octene is a chemical compound that belongs to the class of alkenes. It is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Catalysis and Synthesis

The application of (Z)-1-Phenyl-1-octene in catalysis and synthesis has been explored in various studies. For instance, Devassy, Lefebvre, and Halligudi (2005) investigated the liquid-phase alkylation of benzene with 1-octene using zirconia-supported 12-tungstophosphoric acid as a catalyst. They discovered that the catalysts show both Bronsted and Lewis acidity, with certain configurations demonstrating high effectiveness in converting olefin with selectivity for specific phenyl octane products (Devassy, Lefebvre, & Halligudi, 2005). Similarly, Wei et al. (2021) focused on the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts, showing their potential in olefin conversion and aromatics selectivity (Wei et al., 2021).

Polymer Research

In polymer research, the properties of copolymers of propylene/1-octene were studied by Lovisi et al. (2001). They used a metallocene catalyst system to synthesize copolymers with controlled thermal and mechanical properties, illustrating the versatility of 1-octene in polymer synthesis (Lovisi et al., 2001).

Adsorption and Catalysis Dynamics

Hawkins et al. (2018) investigated the dynamics of 1-octene adsorption in a ZSM-5 catalyst, providing insights into zeolite solid acid catalysis relevant to fluidized catalytic cracking reactions. Their study contributes to understanding the adsorption behavior and reactivity of olefins in zeolite catalysts (Hawkins et al., 2018).

Photocatalysis

Yanagida, Mizumoto, and Pac (1986) explored the cis-trans photoisomerization of simple alkenes, including 1-octene, using ZnS or CdS as photocatalysts. This research highlights the potential of 1-octene in photocatalytic applications (Yanagida, Mizumoto, & Pac, 1986).

Oxidation Processes

Kanai et al. (2001) studied the oxidation of 1-octene with tert-butyl hydroperoxide catalyzed by ZrO2/Aerosil-SiO2. Their research provides insights into selective epoxidation processes involving olefins (Kanai et al., 2001).

Hydroformylation Catalysis

Kleij et al. (2005) discussed the construction of encapsulated phosphane ligands for hydroformylation of 1-octene. This study exemplifies the application of 1-octene in advanced catalytic processes (Kleij et al., 2005).

properties

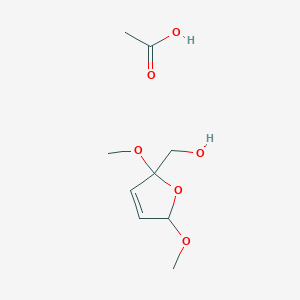

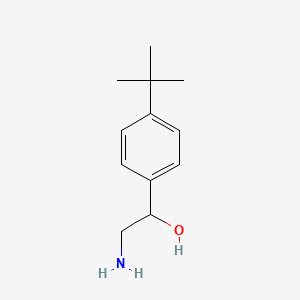

IUPAC Name |

[(Z)-oct-1-enyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3/b11-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCALDWJXTVCBAZ-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1-Phenyl-1-octene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile](/img/structure/B3266109.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)